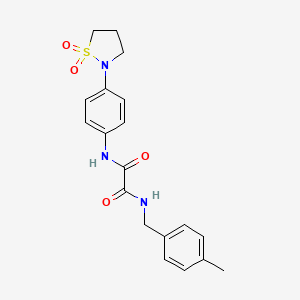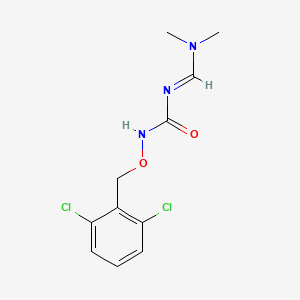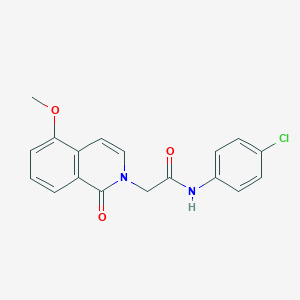
N-(4-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide, also known as ML239, is a synthetic compound that has gained attention in the scientific community due to its potential in treating various diseases. The compound was first synthesized in 2011 by researchers at the University of Michigan.
作用机制
The exact mechanism of action of N-(4-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes and proteins involved in cell growth and survival.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide has been found to have various biochemical and physiological effects, including the inhibition of cell growth and the induction of apoptosis (programmed cell death) in cancer cells. In neurodegenerative disease research, N-(4-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide has been shown to protect neurons from oxidative stress and reduce inflammation in the brain. In infectious disease research, N-(4-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide has been found to have antibacterial activity by disrupting bacterial cell membranes.
实验室实验的优点和局限性
One advantage of using N-(4-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide in lab experiments is its high potency and selectivity, which allows for the study of specific cellular pathways and targets. However, one limitation is that the compound is relatively new and its long-term effects and potential toxicity are not fully understood.
未来方向
There are several future directions for research on N-(4-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide. One area of interest is the development of derivatives and analogs of N-(4-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide to improve its potency and selectivity. Another area of research is the investigation of N-(4-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide's potential in combination therapies for cancer and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of N-(4-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide.
合成方法
The synthesis of N-(4-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide involves a multi-step process that starts with the reaction between 4-chlorobenzoyl chloride and 2-amino-5-methoxybenzoic acid. The resulting intermediate is then reacted with 2-nitrobenzaldehyde to form the final product, N-(4-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide.
科学研究应用
N-(4-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide has been found to have potential therapeutic applications in treating cancer, neurodegenerative diseases, and infectious diseases. In cancer research, N-(4-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In neurodegenerative disease research, N-(4-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide has been found to have neuroprotective effects and may have potential in treating Alzheimer's and Parkinson's disease. In infectious disease research, N-(4-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide has been shown to have activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
属性
IUPAC Name |
N-(4-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-24-16-4-2-3-15-14(16)9-10-21(18(15)23)11-17(22)20-13-7-5-12(19)6-8-13/h2-10H,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHLHWKRWFMKBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


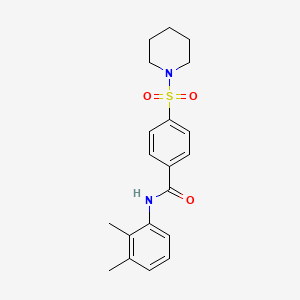

![N-(4-bromophenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
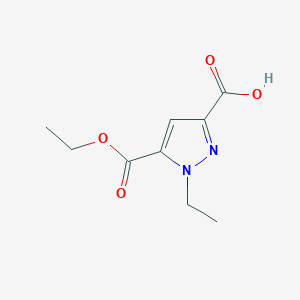

![2-chloro-N-methyl-N-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2452867.png)

![1H-1,3-Benzimidazole, 2-[(2-methylphenoxy)methyl]-1-(2-propynyl)-](/img/structure/B2452870.png)
![methyl 4-(2-(3-oxo-6-(p-tolylthio)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2452871.png)
![1-(2-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2452872.png)
![Tert-butyl 3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-3-phenylazetidine-1-carboxylate](/img/structure/B2452874.png)
